molecular formula C10H11NO2 B8773746 1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro- CAS No. 153038-70-1

1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro-

Cat. No.: B8773746
CAS No.: 153038-70-1
M. Wt: 177.20 g/mol
InChI Key: UDBUIEXPBTXFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153038-70-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepine-4-carbaldehyde

InChI

InChI=1S/C10H11NO2/c12-8-11-5-6-13-10-4-2-1-3-9(10)7-11/h1-4,8H,5-7H2

InChI Key

UDBUIEXPBTXFNA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2CN1C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 15 ml of formic acid was added dropwise 5 ml of acetic anhydride, and the mixture was stirred for 20 minutes at room temperature. To the mixture was added dropwise a solution of 2.2 g of 2,3,4,5-tetrahydro-1,4-benzoxazepine in 10 ml of dichloromethane, and the mixture was stirred for 30 minutes at room temperature. The reaction mixture was poured into ice-water, then the mixture was subjected to extraction with dichloromethane. The extract was washed successively with a saturated aqueous solution of sodium bicarbonate, and water. The mixture was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to give 2.6 g of 4-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine as an oily anhydrous substance.
Quantity
15 mL
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reactant
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5 mL
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reactant
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2.2 g
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reactant
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10 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Acetic anhydride (30 ml),was added dropwise to formic acid (90 ml) at room temperature and after the mixture was stirred for 30 minutes, a solution of 2,3,4,5-tetrahydro-1,4-benzoxazepine (13.0 g) in ethyl acetate (50 ml) was added dropwise at:room temperature. The mixture was then stirred for 30 minutes, after which it was diluted with ice-water and extracted with ethyl acetate. The extract was washed successively with water, aqueous solution of sodium hydroxide (NaOH/H2O), and saturated aqueous solution of sodium chloride (NaCl/H2O) and dried over anhydrous magnesium sulfate (MgSO4). The solvent was then distilled off under reduced pressure and the residue was purified by silica gel column chromatography (eluent: ethyl acetate) to provide the title compound (14.4 g) as a viscous oil.
Quantity
30 mL
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reactant
Reaction Step One
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90 mL
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reactant
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13 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
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